molecular formula C17H21N3O2 B2889329 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide CAS No. 2097912-01-9

2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide

Cat. No.: B2889329
CAS No.: 2097912-01-9
M. Wt: 299.374
InChI Key: OQBMPSKEMUESRH-UHFFFAOYSA-N
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Description

2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide is a chemical research reagent designed for investigative applications in laboratory settings. This compound features a benzamide core, a privileged structure in medicinal chemistry known for its ability to interact with diverse biological targets . The molecular architecture incorporates a 2-methoxy benzamide moiety linked to a cyclohexyl spacer bearing a 1H-pyrazol-1-yl substituent. This specific combination of benzamide and pyrazole pharmacophores is of significant interest in modern drug discovery . Researchers are exploring similar compounds for their potential across various pharmacological domains. Benzimidazole and benzamide derivatives, which share structural similarities with this reagent, are extensively investigated for a wide spectrum of biological activities. These include potential as anticancer agents, enzyme inhibitors (such as acetylcholinesterase and carbonic anhydrase), and antimicrobial agents . The presence of the pyrazole ring, a common heterocycle in bioactive molecules, further enhances the compound's value as a scaffold for developing novel therapeutic candidates . This reagent is provided For Research Use Only. It is intended for use by qualified professional researchers in a laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment, and refer to the safety data sheet for detailed handling and disposal information.

Properties

IUPAC Name

2-methoxy-N-(4-pyrazol-1-ylcyclohexyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-22-16-6-3-2-5-15(16)17(21)19-13-7-9-14(10-8-13)20-12-4-11-18-20/h2-6,11-14H,7-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBMPSKEMUESRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC2CCC(CC2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide typically involves multiple steps. One common approach starts with the preparation of the cyclohexylamine derivative, which is then reacted with a pyrazole derivative under suitable conditions to form the intermediate. This intermediate is subsequently coupled with 2-methoxybenzoyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions to substitute the methoxy group.

Major Products

    Oxidation: Formation of 2-hydroxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide.

    Reduction: Formation of 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide involves its interaction with specific molecular targets. The pyrazole moiety is known to interact with various enzymes and receptors, potentially modulating their activity. The benzamide core can also interact with proteins, influencing their function and leading to the observed biological effects.

Comparison with Similar Compounds

Anti-Proliferative Activity

Compounds 1e and 1f demonstrated potent inhibition of cancer cell lines (IC₅₀ values in µM range), with 1f showing broader efficacy across Skov-3 (ovarian) and A375 (melanoma) cells .

Neurological Targets

Cyclohexyl-containing benzamides like 4d exhibit low-to-moderate affinity for opioid receptors, attributed to the dimethylamino group’s electron-donating effects . The target compound lacks such substituents, suggesting divergent targets.

Anti-Inflammatory and Analgesic Potential

N-[4-(Alkyl)cyclohexyl]-benzamides from Pau et al. (1999) showed COX-2 inhibition and analgesic effects, highlighting the cyclohexyl group’s role in modulating inflammation . The target compound’s methoxy group may similarly influence COX selectivity.

Critical Analysis of Structural Modifications

  • Methoxy vs.
  • Thioether vs. Sulfonamide : The thioether in 1e/1f vs. sulfonamide in Elexacaftor () impacts electronic properties; sulfonamides enhance metabolic stability but may reduce cell permeability .

Biological Activity

2-methoxy-N-[4-(1H-pyrazol-1-yl)cyclohexyl]benzamide, a compound with significant structural characteristics, has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H21N3O2C_{17}H_{21}N_{3}O_{2}, with a molecular weight of 299.37 g/mol. The compound features a methoxy group, a pyrazole ring, and a cyclohexyl group, contributing to its unique chemical reactivity and biological activity.

PropertyValue
Molecular Formula C₁₇H₂₁N₃O₂
Molecular Weight 299.37 g/mol
CAS Number 2097912-01-9

Target Interactions

The biological activity of pyrazole-containing compounds like this compound is largely attributed to their interaction with various biological targets:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives exhibit antimicrobial properties against a range of pathogens, including bacteria and fungi .
  • Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation through mechanisms that may involve apoptosis and cell cycle arrest .

Biochemical Pathways

The compound is believed to influence several biochemical pathways, which may include:

  • Inhibition of Kinases : Pyrazole derivatives have been reported to inhibit specific kinases involved in cancer progression, such as Aurora-A kinase .
  • Modulation of Inflammatory Responses : Some studies suggest that these compounds may also possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

Biological Activity Studies

Several studies have investigated the biological activities of this compound and related compounds:

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrazole derivatives against common bacterial strains. The results indicated that certain derivatives exhibited significant inhibition at concentrations as low as 40 µg/mL .

Anticancer Activity

Research focusing on the anticancer properties revealed that this compound demonstrated cytotoxic effects against multiple cancer cell lines:

Cell LineIC₅₀ (µM)Reference
MCF-70.01
NCI-H4600.03
SF-26831.5

These findings suggest that the compound may be effective in targeting various types of cancer cells.

Case Study 1: Anticancer Efficacy

In a study assessing the anticancer potential of pyrazole derivatives, this compound was found to significantly inhibit the growth of MCF-7 cells with an IC₅₀ value comparable to established chemotherapeutics . This suggests its potential as a lead compound in cancer drug development.

Case Study 2: Antimicrobial Properties

Another investigation into the antimicrobial effects highlighted that this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating bacterial infections .

Q & A

Q. What orthogonal assays can confirm the compound’s mechanism of action in complex biological systems?

  • Methodology :
  • Combine RNA-seq (to identify downstream gene expression changes) with phosphoproteomics (to map kinase inhibition).
  • Use CRISPR-Cas9 knockout models of suspected targets to validate on-target effects.
  • Perform thermal shift assays (TSA) to confirm direct target engagement .

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